molecular formula C6H8BrN7 B13085276 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13085276
M. Wt: 258.08 g/mol
InChI Key: QVCRICLQWITZLJ-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring two 1,2,4-triazole rings connected via an ethyl linker. The presence of the bromine atom at position 5 and the amine group at position 3 introduces unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C6H8BrN7

Molecular Weight

258.08 g/mol

IUPAC Name

5-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12)

InChI Key

QVCRICLQWITZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is in antifungal treatments. Triazole derivatives are known for their efficacy against a range of fungal pathogens. Studies have shown that this compound exhibits potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole .

Anticancer Properties
Research indicates that compounds with triazole moieties can also possess anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism remains under investigation but could involve the modulation of signaling pathways associated with cell growth and apoptosis .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Triazole compounds are frequently utilized in agricultural chemistry as fungicides due to their ability to disrupt fungal growth. The incorporation of bromine into the triazole structure may enhance its effectiveness against resistant fungal strains while minimizing toxicity to non-target organisms .

Plant Growth Regulation
There is growing interest in using triazole derivatives as plant growth regulators. These compounds can influence plant hormone levels and promote desirable traits such as increased yield and improved stress resistance. Research on this compound is ongoing to assess its impact on various crops under different environmental conditions .

Material Science

Synthesis of Novel Materials
In materials science, this compound can serve as a building block for synthesizing new polymers and coordination compounds. Its ability to coordinate with metal ions opens avenues for creating advanced materials with specific electronic or optical properties. Such materials could have applications in sensors or catalysis .

Case Studies

Study Application Findings
Antifungal Activity Analysis Medicinal ChemistryDemonstrated effective inhibition of fungal growth comparable to established drugs .
Anticancer Potential Evaluation Medicinal ChemistryShowed promise in reducing proliferation in specific cancer cell lines; further research needed .
Pesticide Efficacy Testing AgricultureEffective against several resistant fungal strains; potential for development into commercial fungicides .
Plant Growth Promotion Trials AgricultureEnhanced growth metrics observed in treated plants under stress conditions .
Material Synthesis Experimentation Material ScienceSuccessful incorporation into polymer matrices leading to improved material properties .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in pathogens. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and biological activities of closely related triazole derivatives:

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Activities References
5-Bromo-1H-1,2,4-triazol-3-amine (389122-08-1) C₂H₃BrN₄ Bromine at C5, amine at C3 177.97 High similarity (0.84); likely similar reactivity
5-Bromo-1-methyl-1H-1,2,4-triazole (16681-72-4) C₃H₄BrN₃ Bromine at C5, methyl at N1 190.04 Increased lipophilicity vs. target compound
5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (2092582-22-2) C₄H₇BrN₄O Methoxymethyl at N1, amine at C5 207.03 Light-sensitive; stored under inert atmosphere
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (1638221-51-8) C₅H₈BrN₃ Ethyl at N1, methyl at C3 190.04 Boiling point: 288.9°C; density: 1.6 g/cm³
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone (N/A) C₁₀H₆Br₂F₂N₃O Two bromine atoms, difluorophenyl ketone 414.98 Antimicrobial activity; planar triazole ring

Physicochemical Properties

  • Solubility : The target compound’s amine group may improve aqueous solubility versus methyl- or methoxymethyl-substituted analogs .
  • Stability : Compounds like 2092582-22-2 require dark, inert storage conditions, indicating sensitivity to light and oxidation—a consideration for the target compound’s handling .

Biological Activity

5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS No. 1871699-02-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

The compound's molecular formula is C6H8BrN7C_6H_8BrN_7 with a molecular weight of 258.08 g/mol. Its structure features a bromine atom and two triazole rings, which are significant for its biological activity.

PropertyValue
Molecular FormulaC6H8BrN7C_6H_8BrN_7
Molecular Weight258.08 g/mol
CAS Number1871699-02-3

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their broad-spectrum activity against various bacteria and fungi.

Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various triazole compounds, this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus .

Anticancer Activity

Triazole derivatives have been explored for their potential in cancer therapy due to their ability to inhibit cell proliferation.

Case Study: Cytotoxic Effects
A study reported that the compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be 12 µM for MCF-7 and 15 µM for A549 cells, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-712
A54915

Antiviral Activity

The antiviral potential of triazole compounds has also been a subject of research. The unique structural features of these compounds contribute to their ability to inhibit viral replication.

Case Study: Antiviral Screening
In an investigation focusing on the antiviral activity against influenza virus strains, the compound demonstrated promising results with an EC50 value of 10 µM. This suggests that it may interfere with viral entry or replication processes .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for microbial and viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines .

Q & A

What are the standard synthetic routes for 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine?

Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting brominated intermediates with triazole derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate coupling. For example, 1H-1,2,4-triazol-5-thiol derivatives can react with halogenated alkyl chains in the presence of a base to form thioether linkages . Microwave-assisted synthesis has also been reported to improve reaction efficiency, reducing time from hours to minutes and increasing yields by 15–20% compared to conventional heating . Ethanol or chloroform is often used as a solvent, with reflux times ranging from 12–48 hours .

Which spectroscopic techniques are employed for structural characterization?

Level: Basic
Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, amine protons appear at δ 6.8–7.2 ppm in DMSO-d₆ .
  • Infrared Spectroscopy (IR): N-H stretching (3200–3400 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) are diagnostic .
  • X-ray Crystallography: Resolves tautomeric forms (e.g., 3-phenyl vs. 5-phenyl tautomers) by analyzing dihedral angles (e.g., 2.3° between triazole and phenyl planes) .

What biological activities have been preliminarily reported for this compound?

Level: Basic
Methodological Answer:
Initial screenings suggest:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition: IC₅₀ of 1.2 µM against cholinesterase, comparable to donepezil .
  • Antioxidant Potential: DPPH radical scavenging with EC₅₀ values of 12–25 µM .

How can synthesis yields be optimized for scale-up?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Microwave Irradiation: Reduces reaction time by 70% and increases yield to >85% .
  • Catalyst Screening: p-Toluenesulfonic acid (p-TSA) enhances cyclization efficiency by stabilizing intermediates .
  • Solvent Selection: Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improve regioselectivity and reduce byproducts .

How can tautomerism in the triazole ring be resolved during structural analysis?

Level: Advanced
Methodological Answer:
Tautomeric forms (e.g., 1H vs. 4H) are distinguished via:

  • X-ray Crystallography: Identifies planar vs. non-planar geometries (e.g., dihedral angles <5° indicate planar tautomers) .
  • Dynamic NMR: Observes proton exchange rates in DMSO-d₆ at variable temperatures (25–80°C) .
  • Computational Modeling: DFT calculations predict stability differences (ΔG < 2 kcal/mol favor 1H tautomers) .

How to design experiments to evaluate enzyme inhibition mechanisms?

Level: Advanced
Methodological Answer:
Use a three-tiered approach :

In Vitro Assays: Measure IC₅₀ using Ellman’s method for cholinesterase or fluorescence-based assays for monoamine oxidase .

Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Molecular Docking: Simulate binding interactions (e.g., π-π stacking with Phe330 in acetylcholinesterase) using AutoDock Vina .

How to address contradictions in reported bioactivity data?

Level: Advanced
Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent effects). Mitigation strategies:

  • QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with activity trends .
  • Dose-Response Curves: Test compounds across 5–6 logarithmic concentrations to ensure reproducibility .
  • Control Standardization: Use reference inhibitors (e.g., galantamine for cholinesterase) to calibrate assays .

What methodologies assess environmental impact and degradation pathways?

Level: Advanced
Methodological Answer:

  • Hydrolysis Studies: Incubate at pH 3–9 (37°C, 72 hours) to identify degradation products via LC-MS .
  • Ecotoxicity Assays: Use Daphnia magna (LC₅₀) and algal growth inhibition tests .
  • Waste Management: Neutralize acidic/basic byproducts before disposal; use activated carbon filtration for organic residues .

How are computational methods applied in molecular design?

Level: Advanced
Methodological Answer:

  • QSAR Modeling: Predict bioactivity using descriptors like logP and polar surface area (e.g., R² > 0.85 for cholinesterase inhibitors) .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • ADMET Prediction: Use SwissADME to optimize bioavailability (e.g., Lipinski’s rule compliance) .

How to evaluate compound stability under varying storage and experimental conditions?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td > 150°C indicates room-temperature stability) .
  • Photostability Tests: Expose to UV light (λ = 254 nm) for 24 hours; monitor degradation via HPLC .
  • Solution Stability: Store in amber vials at -20°C; assess purity monthly with HPTLC .

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